molecular formula C16H13FN2OS2 B2384971 4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 721418-45-7

4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2384971
CAS No.: 721418-45-7
M. Wt: 332.41
InChI Key: GIVKUCVPXCDCAM-UHFFFAOYSA-N
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Description

The compound 4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one belongs to a class of tricyclic heterocyclic molecules characterized by a fused ring system containing nitrogen and sulfur atoms. The 5-sulfanyl (thiol) group and 8-thia (sulfur) moiety further contribute to its reactivity and intermolecular interactions, such as hydrogen bonding or metal coordination .

Properties

IUPAC Name

3-(2-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c17-10-6-2-3-7-11(10)19-15(20)13-9-5-1-4-8-12(9)22-14(13)18-16(19)21/h2-3,6-7H,1,4-5,8H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVKUCVPXCDCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic core structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the sulfur atom.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective and efficient reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting substituent variations and their impact on molecular properties:

Compound Name Substituent (4-position) Molecular Formula Molecular Weight Solubility Notable Properties
4-(3-Hydroxyphenyl)-5-sulfanyl-... 3-Hydroxyphenyl C₁₆H₁₄N₂O₂S 298.35 Slight (Chloroform, Methanol, DMSO) Polar hydroxyl group enhances solubility in polar solvents; potential for H-bonding.
4-(2-Methoxyphenyl)-5-sulfanyl-... 2-Methoxyphenyl C₁₇H₁₆N₂O₂S₂ 344.45 Not reported Methoxy group increases electron density; may improve membrane permeability.
4-(2-Phenylethyl)-5-sulfanyl-... 2-Phenylethyl C₁₈H₁₈N₂OS₂ 342.48 Not reported Bulky aliphatic substituent may reduce solubility but enhance lipophilicity.
4-(3-Methoxyphenyl)-5-sulfanylidene-... 3-Methoxyphenyl Not provided Not provided Discontinued Sulfanylidene (thione) group alters redox properties; discontinued due to synthesis challenges.
4-(2-Methylpropyl)-5-sulfanyl-... 2-Methylpropyl (Isobutyl) Not provided Not provided Not reported Aliphatic chain increases hydrophobicity; safety precautions noted (P210: avoid heat).
4-(3-Methylphenyl)-5-sulfanyl-... 3-Methylphenyl Not provided Not provided Not reported Methyl group enhances steric bulk; supplier-specialized intermediates available.

Key Comparative Insights:

3-Hydroxyphenyl analogs exhibit higher polarity due to the -OH group, improving solubility in polar solvents but reducing cell membrane penetration .

Molecular Weight and Solubility :

  • Lower molecular weight analogs (e.g., 298.35 g/mol for the 3-hydroxyphenyl derivative) show better solubility profiles than bulkier variants (e.g., 342.48 g/mol for the 2-phenylethyl analog) .
  • The fluorophenyl derivative’s molecular weight is expected to fall between 300–350 g/mol, similar to its methoxy and methylphenyl counterparts.

Thiol (-SH) and thia (-S-) groups may confer metal-binding activity, relevant in catalytic or biochemical contexts .

Specialty suppliers like Ambeed, Inc. and CymitQuimica provide intermediates with methyl or methoxyphenyl groups, underscoring their utility in drug discovery .

Research Findings and Implications

  • Pharmacological Potential: The 3-hydroxyphenyl analog’s solubility profile suggests suitability for aqueous formulations, while the 2-methoxyphenyl derivative’s electronic properties may favor CNS-targeting applications .
  • Safety Profiles : Aliphatic-substituted analogs require precautions against thermal degradation, whereas aromatic derivatives with electron-withdrawing groups (e.g., fluorine) may exhibit enhanced stability .

Biological Activity

The compound 4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a novel tricyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including anticancer and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to a class of thiazole derivatives known for their diverse biological activities. The presence of the fluorophenyl group and sulfanyl moiety is significant for its reactivity and interaction with biological targets.

Molecular Formula: C₁₆H₁₃F N₂OS₂
Molecular Weight: 345.41 g/mol
CAS Number: 136386-74-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
5-sulfanyl-8-thia derivativesMCF-7 (breast cancer)27.3
1,2,4-TriazolethionesHCT-116 (colon cancer)6.2
BenzothiazolesSensitive cancer cellsPotent activity

In particular, This compound has been hypothesized to exhibit similar mechanisms of action as those observed in fluorinated benzothiazoles, which induce cell death through metabolic activation and subsequent binding to macromolecules in sensitive cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Research indicates that thiol-containing compounds often exhibit broad-spectrum antimicrobial activities:

Activity TypeTarget OrganismReference
AntibacterialVarious pathogens
AntifungalCandida species

In vitro studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively, suggesting a promising avenue for developing new antibiotics.

Case Studies

  • Fluorinated Benzothiazoles : A study on fluorinated benzothiazoles showed that they possess potent antiproliferative activity against sensitive cancer cells through metabolic pathways involving cytochrome P450 enzymes . This suggests that similar mechanisms may be applicable to the compound under discussion.
  • Triazolethione Derivatives : Research on mercapto-substituted triazoles has indicated significant anticancer properties against multiple cell lines, including MCF-7 and HCT-116 . The structure-activity relationship suggests that modifications in the thiazole framework can enhance biological activity.

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